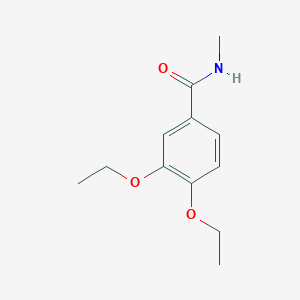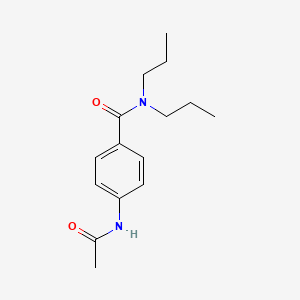![molecular formula C17H15N3O4 B3883585 (4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B3883585.png)
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one
Übersicht
Beschreibung
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 5-nitrofuran-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine derivatives to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells or cancer cells. This oxidative stress can damage cellular components, leading to cell death. The compound may also interact with enzymes or receptors involved in critical biological pathways, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with similar aromatic substitution patterns.
Steviol glycosides: Compounds with similar structural complexity and potential biological activity.
Uniqueness
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one is unique due to its combination of a pyrazolone core with a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Eigenschaften
IUPAC Name |
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-4-5-13(8-11(10)2)19-17(21)15(12(3)18-19)9-14-6-7-16(24-14)20(22)23/h4-9H,1-3H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSTVIFOTQFPCV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B3883505.png)
![3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone](/img/structure/B3883508.png)
![N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE](/img/structure/B3883516.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3883522.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-(1H-tetrazol-1-yl)aniline](/img/structure/B3883526.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-fluorophenyl)vinyl]-2-(3-pyridinylmethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3883534.png)

![3-[(4-bromophenyl)methyl]-1-(2,5-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B3883540.png)


![2-methyl-N-[2-(2-methylphenoxy)ethyl]-2-propanamine](/img/structure/B3883563.png)
![diethyl [4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B3883572.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3883578.png)
